Tacrine Hydrochloride

Description

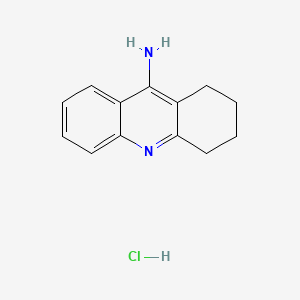

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,2,3,4-tetrahydroacridin-9-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2.ClH/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;/h1,3,5,7H,2,4,6,8H2,(H2,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFVXZVXEJHHBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

321-64-2 (Parent) | |

| Record name | Tacrine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001684408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1026112 | |

| Record name | 1,2,3,4-Tetrahydro-9-acridinamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,3,4-tetrahydro-9-aminoacridine hydrochloride monohydrate appears as yellow needles (from concentrated hydrochloric acid); white powder. pH of 1.5% solution: 4.5-6. Bitter taste. (NTP, 1992) | |

| Record name | 1,2,3,4-TETRAHYDRO-9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 1,2,3,4-TETRAHYDRO-9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1684-40-8 | |

| Record name | 1,2,3,4-TETRAHYDRO-9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tacrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1684-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tacrine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001684408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tacrine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tacrine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydro-9-acridinamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroacridin-9-amine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TACRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4966RNG0BU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

543 to 547 °F (NTP, 1992) | |

| Record name | 1,2,3,4-TETRAHYDRO-9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21086 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Tacrine Hydrochloride: A Multifaceted Modulator of Neurotransmission in Alzheimer's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tacrine hydrochloride, the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease (AD), exhibits a complex and multifaceted mechanism of action that extends beyond its primary role in augmenting cholinergic neurotransmission. While its clinical use has been limited by hepatotoxicity, the study of tacrine continues to provide valuable insights into the intricate pathophysiology of AD and serves as a scaffold for the development of novel multi-target therapeutic agents. This technical guide provides a comprehensive overview of the molecular mechanisms of tacrine, detailing its interactions with key enzymes, receptors, and ion channels. It summarizes quantitative data on its inhibitory and binding activities, outlines key experimental protocols for its characterization, and presents visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Primary Mechanism of Action: Cholinesterase Inhibition

The hallmark of cholinergic deficit in Alzheimer's disease is the degradation of the neurotransmitter acetylcholine (ACh) by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Tacrine acts as a potent, reversible, and non-competitive inhibitor of both these enzymes, thereby increasing the synaptic concentration and duration of action of ACh.[1][2][3] This enhancement of cholinergic function is believed to be the primary basis for its cognitive-enhancing effects in patients with mild to moderate AD.[1][3][4]

Kinetics of Cholinesterase Inhibition

Kinetic studies have revealed that tacrine exhibits a mixed-type inhibition pattern for both AChE and BChE, indicating that it binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzymes.[5][6] This dual-binding property is significant, as the PAS is also implicated in the aggregation of amyloid-beta (Aβ) peptides.[7]

Table 1: Inhibitory Potency of Tacrine against Cholinesterases

| Enzyme Target | IC50 Value | Ki Value | Source Organism/System | Reference |

| Acetylcholinesterase (AChE) | 160 ± 10 nM | 13 nM | Bovine Caudate | [8] |

| Acetylcholinesterase (AChE) | 31 nM | - | Snake Venom (Bungarus sindanus) | [5] |

| Butyrylcholinesterase (BChE) | 25.6 nM | 12 nM | Human Serum | [5] |

IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

A commonly employed method to determine cholinesterase inhibition is the spectrophotometric method developed by Ellman.

Principle: The assay measures the activity of AChE or BChE by monitoring the production of thiocholine from the hydrolysis of acetylthiocholine (or butyrylthiocholine). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at 412 nm.[9]

Materials:

-

96-well microplate

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) solution (e.g., from electric eel or human serum)

-

This compound solution (various concentrations)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Microplate reader

Procedure:

-

To each well of a 96-well plate, add phosphate buffer, the cholinesterase enzyme solution, and the test compound (tacrine) or vehicle control.

-

Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).[9][10]

-

Add DTNB solution to each well.

-

Initiate the reaction by adding the substrate (ATCI or BTCI).

-

Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader.[11]

-

The rate of reaction is calculated from the change in absorbance over time.

-

The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Modulation of Cholinergic Receptors

Tacrine's influence on the cholinergic system is not limited to enzyme inhibition. It also directly interacts with both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs), further modulating cholinergic neurotransmission.

Muscarinic Acetylcholine Receptors (mAChRs)

Tacrine demonstrates a complex interaction with mAChRs, acting as an activator of M1 receptors and a suppressor of M2 receptors.[12] The activation of M1 receptors is thought to contribute to its cognitive-enhancing effects, while the suppression of presynaptic M2 autoreceptors may lead to an increase in acetylcholine release.[12] Chronic treatment with tacrine has been shown to decrease the binding to M2-muscarinic acetylcholine receptor sites in several cortical regions.[13]

Nicotinic Acetylcholine Receptors (nAChRs)

Tacrine's effect on nAChRs is concentration-dependent, with potentiation observed at low concentrations and inhibition at higher concentrations.[12] The activation of presynaptic nAChRs can enhance the release of acetylcholine.[14] However, chronic administration of tacrine has been associated with a decrease in nicotinic receptor binding in some brain regions.[13]

Effects on Monoaminergic Systems

Tacrine also interacts with the monoaminergic systems by inhibiting monoamine oxidase (MAO) enzymes and affecting the reuptake of neurotransmitters like serotonin and noradrenaline.[12]

Monoamine Oxidase (MAO) Inhibition

Tacrine and its derivatives have been shown to inhibit both MAO-A and MAO-B.[12] MAO enzymes are responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO can lead to increased levels of these neurotransmitters, which may contribute to the overall therapeutic effect in AD, where deficits in these systems are also observed.

Table 2: Inhibitory Potency of Tacrine Derivatives against Monoamine Oxidase

| Compound | Target | IC50 Value | Reference |

| Tacrine-Homoisoflavonoid hybrid (8b) | MAO-B | 0.401 µM | [15] |

| Tacrine-selegiline hybrid (7d) | hMAO-A | 2.30 µM | [16] |

| Tacrine-selegiline hybrid (7d) | hMAO-B | 4.75 µM | [16] |

hMAO: human Monoamine Oxidase.

Modulation of Ion Channels and Receptors

Beyond the cholinergic and monoaminergic systems, tacrine interacts with several other critical neuronal targets.

Potassium (K+) Channels

Tacrine is known to block certain voltage-gated potassium channels.[12][17] This action can prolong the action potential, leading to an increase in neurotransmitter release.[12] Specifically, tacrine has been shown to reduce the expression of Kv2.1 channels, which may contribute to neuroprotection.[18]

NMDA Receptors

Tacrine acts as a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[12][19] Overactivation of NMDA receptors by the neurotransmitter glutamate leads to excitotoxicity, a process implicated in the neuronal cell death observed in AD. By weakly antagonizing these receptors, tacrine may offer a degree of neuroprotection.

GABA Receptors

Tacrine and its derivatives have been shown to act as antagonists of the γ-aminobutyric acid type A (GABA-A) receptor.[12][20] For instance, bis(7)tacrine, a tacrine dimer, is a competitive antagonist of the GABA-A receptor with an IC50 of 5.6-6.28 µM.[12][21] Given that GABA is the primary inhibitory neurotransmitter in the central nervous system, antagonism of GABA-A receptors could lead to a net increase in neuronal excitability, potentially counteracting the cognitive decline in AD.

Effects on Amyloid-β Processing and Aggregation

A key pathological hallmark of Alzheimer's disease is the extracellular deposition of amyloid-beta (Aβ) plaques. Tacrine has been shown to influence the processing of the amyloid precursor protein (APP) and the aggregation of Aβ peptides.

Amyloid Precursor Protein (APP) Processing

Studies have indicated that tacrine can inhibit the secretion of the soluble, non-amyloidogenic form of APP (sAPPα).[22][23][24] This effect appears to be independent of its cholinesterase inhibitory activity.[23] Furthermore, tacrine treatment has been shown to reduce the levels of secreted Aβ40 and Aβ42 peptides in cell culture models.[25] The proposed mechanism involves an alteration in the trafficking of APP.[25]

Aβ Aggregation

The peripheral anionic site (PAS) of AChE is known to promote the aggregation of Aβ. By binding to the PAS, tacrine and its derivatives can inhibit AChE-induced Aβ aggregation.[12][26] This represents a potential disease-modifying effect of tacrine-based compounds.

Antioxidant and Neuroprotective Properties

Oxidative stress is a significant contributor to the pathogenesis of Alzheimer's disease. While tacrine itself has limited antioxidant activity, numerous hybrid molecules have been synthesized that couple tacrine with known antioxidants, such as ferulic acid, 8-hydroxyquinoline, and melatonin.[7][27][28][29] These hybrid compounds aim to simultaneously inhibit cholinesterases and protect against oxidative damage, while also potentially reducing the hepatotoxicity associated with the parent tacrine molecule.[27]

Conclusion

This compound's mechanism of action in Alzheimer's disease is remarkably diverse, extending well beyond its foundational role as a cholinesterase inhibitor. Its interactions with muscarinic and nicotinic receptors, monoamine oxidases, various ion channels, and its modulation of amyloid-β processing underscore the multifactorial nature of AD and highlight the potential of multi-target drug design. Although its clinical utility is hampered by adverse effects, tacrine remains a pivotal molecule in Alzheimer's research, providing a rich source of information for the development of safer and more effective therapeutic strategies that address the multiple pathological cascades of this devastating neurodegenerative disease. The continued exploration of tacrine-based hybrids and a deeper understanding of its complex pharmacology will undoubtedly pave the way for the next generation of Alzheimer's therapies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Tacrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular-docking-guided design and synthesis of new IAA-tacrine hybrids as multifunctional AChE/BChE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Multifunctional Agents for Potential Alzheimer’s Disease Treatment Based on Tacrine Conjugates with 2-Arylhydrazinylidene-1,3-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological significance of acetylcholinesterase inhibition by tetrahydroaminoacridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 10. pubcompare.ai [pubcompare.ai]

- 11. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 12. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Repeated administration of tacrine to normal rats: effects on cholinergic, glutamatergic, and GABAergic receptor subtypes in rat brain using receptor autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of nicotine and tacrine on acetylcholine release from rat cerebral cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of cholinesterase and monoamine oxidase-B activity by Tacrine-Homoisoflavonoid hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro and in vivo Biological Evaluation of Newly Tacrine-Selegiline Hybrids as Multi-Target Inhibitors of Cholinesterases and Monoamine Oxidases for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Alzheimer's disease therapy based on acetylcholinesterase inhibitor/blocker effects on voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Therapeutic role of voltage-gated potassium channels in age-related neurodegenerative diseases [frontiersin.org]

- 19. chemrxiv.org [chemrxiv.org]

- 20. The interaction of tacrine with benzodiazepine and GABA binding sites of guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Bis(7)-tacrine, a novel dimeric AChE inhibitor, is a potent GABA(A) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Reversibility of the effect of tacrine on the secretion of the beta-amyloid precursor protein in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Differential effect of tacrine and physostigmine on the secretion of the beta-amyloid precursor protein in cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Tacrine alters the secretion of the beta-amyloid precursor protein in cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The secretion of amyloid beta-peptides is inhibited in the tacrine-treated human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Tacrine-Based Hybrids: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Neuroactive Multifunctional Tacrine Congeners with Cholinesterase, Anti-Amyloid Aggregation and Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Tacrine-(hydroxybenzoyl-pyridone) hybrids as potential multifunctional anti-Alzheimer's agents: AChE inhibition, antioxidant activity and metal chelating capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

The Cholinesterase Inhibition Profile of Tacrine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cholinesterase inhibition profile of tacrine hydrochloride, the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease.[1][2] While its clinical use has been limited due to hepatotoxicity, tacrine remains a crucial reference compound in the development of new cholinesterase inhibitors.[3] This document details its mechanism of action, binding kinetics, and selectivity, supported by quantitative data, experimental protocols, and graphical representations of key concepts.

Mechanism of Action and Binding Kinetics

This compound functions as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4][5][6] By inhibiting these enzymes, tacrine increases the concentration of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.[1][4] This is the primary mechanism by which it was thought to provide symptomatic relief for the cognitive decline associated with Alzheimer's disease.[1][6]

Kinetic studies have revealed that tacrine exhibits a mixed-type inhibition for both AChE and BChE.[7] This means that tacrine can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum velocity (Vmax) of the enzymatic reaction.[7] Tacrine binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine.[4]

Quantitative Inhibition Data

The inhibitory potency of this compound against AChE and BChE has been determined in various studies. The following table summarizes key quantitative data from the literature. It is important to note the source of the enzyme as inhibitory values can vary between species and tissues.

| Enzyme | Enzyme Source | Parameter | Value (nM) | Reference |

| Acetylcholinesterase (AChE) | Snake Venom (Bungarus sindanus) | IC50 | 31 | [7] |

| Butyrylcholinesterase (BChE) | Human Serum | IC50 | 25.6 | [7][8][9] |

| Acetylcholinesterase (AChE) | Not Specified | IC50 | 31 | [5][8][9] |

| Butyrylcholinesterase (BChE) | Not Specified | IC50 | 26.5 | [5] |

| Acetylcholinesterase (AChE) | Not Specified | IC50 | 109 | [10] |

| Acetylcholinesterase (AChE) | Snake Venom (Bungarus sindanus) | Ki | 13 | [7] |

| Butyrylcholinesterase (BChE) | Human Serum | Ki | 12 | [7] |

| Acetylcholinesterase (AChE) | Snake Venom (Bungarus sindanus) | KI | 20 | [7] |

| Butyrylcholinesterase (BChE) | Human Serum | KI | 10 | [7] |

IC50: The half maximal inhibitory concentration. Ki: The inhibition constant. KI: The dissociation constant of the enzyme-substrate-inhibitor complex.

Experimental Protocols

The determination of cholinesterase inhibition is predominantly carried out using the Ellman's assay , a rapid and reliable colorimetric method.[11][12][13]

Ellman's Assay for Cholinesterase Activity

Principle: This assay measures the activity of cholinesterases by quantifying the production of thiocholine. The enzyme hydrolyzes a thiocholine ester substrate (e.g., acetylthiocholine), releasing thiocholine. This product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.[11][13][14] The rate of color formation is directly proportional to the cholinesterase activity.[13]

Detailed Protocol:

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 7.4).

-

DTNB Stock Solution (e.g., 15 mM in phosphate buffer).

-

Substrate Stock Solution (e.g., 20 mM acetylthiocholine iodide in deionized water).

-

Enzyme Solution (e.g., purified AChE or BChE, or tissue homogenate) diluted to an appropriate concentration in phosphate buffer.

-

Inhibitor (this compound) Stock Solution (dissolved in a suitable solvent like DMSO, followed by serial dilutions).

-

-

Assay Procedure (96-well plate format):

-

To each well of a 96-well microplate, add the phosphate buffer.

-

Add the desired concentration of the this compound solution (or vehicle for control wells).

-

Add the enzyme solution to each well.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 20-30 minutes) at a controlled temperature (e.g., 37°C).[15][16]

-

Add the DTNB solution to each well.

-

Initiate the reaction by adding the acetylthiocholine substrate solution to each well.

-

Immediately begin monitoring the change in absorbance at 405-412 nm at regular intervals using a microplate reader.[13][15]

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each well.

-

Determine the percentage of inhibition for each tacrine concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the tacrine concentration to determine the IC50 value.

-

Signaling Pathways and Logical Relationships

The primary signaling pathway affected by tacrine is the cholinergic pathway. By inhibiting AChE, tacrine increases the availability of acetylcholine to bind to its postsynaptic receptors, thereby enhancing cholinergic neurotransmission.

Caption: Cholinergic signaling pathway and the inhibitory action of tacrine.

More advanced research has explored the concept of dual-binding site inhibitors. Tacrine itself primarily interacts with the catalytic active site (CAS) of AChE. However, newer derivatives have been designed to simultaneously bind to both the CAS and the peripheral anionic site (PAS), which may offer additional therapeutic benefits, such as reducing amyloid-beta aggregation.[17][18][19]

Caption: Tacrine binding vs. dual-binding site inhibition of AChE.

The experimental workflow for determining the inhibitory profile of a compound like tacrine can be visualized as a logical progression of steps.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Tacrine | PPTX [slideshare.net]

- 3. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. caymanchem.com [caymanchem.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | TargetMol [targetmol.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ellman's method is still an appropriate method for measurement of cholinesterases activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

- 16. Synthesis, docking, in vitro and in silico investigations of novel tacrine derivatives as acetylcholinesterase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Tacrine-based dual binding site acetylcholinesterase inhibitors as potential disease-modifying anti-Alzheimer drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Novel tacrine-based acetylcholinesterase inhibitors as potential agents for the treatment of Alzheimer's disease: Quinolotacrine hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and stability of tacrine hydrochloride in aqueous solutions

An In-depth Technical Guide on the Solubility and Stability of Tacrine Hydrochloride in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of this compound in aqueous solutions. The information is compiled to assist researchers, scientists, and drug development professionals in handling and formulating this active pharmaceutical ingredient.

Core Properties of this compound

This compound, chemically known as 1,2,3,4-tetrahydroacridin-9-amine monohydrochloride, is a reversible cholinesterase inhibitor that was previously used in the treatment of mild to moderate dementia of the Alzheimer's type.[1] Understanding its solubility and stability in aqueous media is crucial for its formulation and analytical development.

Solubility Profile

The aqueous solubility of this compound is significantly influenced by pH. As a weak base with a pKa value reported to be between 9.8 and 10.44, its solubility is greater in acidic conditions where it exists in its protonated, more soluble form.[2][3][4]

Quantitative Solubility Data

Quantitative data on the solubility of this compound across a wide pH range is limited in publicly available literature. However, specific solubility points have been reported and are summarized in the table below.

| Solvent/Buffer | pH | Temperature (°C) | Solubility |

| Water | Not Specified | 25 | 46 mg/mL[5] |

| Water | Not Specified | Not Specified | Soluble to 100 mM |

| Phosphate Buffered Saline (PBS) | 7.2 | Not Specified | ~16 mg/mL[6][7] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.[2][7]

Materials:

-

This compound powder

-

Series of aqueous buffers (e.g., phosphate, citrate) covering the desired pH range (e.g., pH 1-10)

-

Calibrated pH meter

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of aqueous buffers at various pH values (e.g., 1, 3, 5, 7, 9, 10).

-

Add an excess amount of this compound powder to a known volume of each buffer in separate vials. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

Analyze the concentration of this compound in the diluted filtrate using a validated stability-indicating HPLC method.

-

Measure the pH of the remaining saturated solution to determine the final equilibrium pH.

-

Calculate the solubility in mg/mL or molarity for each pH value.

Stability Profile

This compound is known to be unstable in aqueous solutions, with recommendations against storing such solutions for more than one day.[6][7] The degradation is influenced by factors such as pH, temperature, and light. As a solid, it is stable for at least one year when stored at -20°C.[7]

Degradation Kinetics

Photostability

Specific photostability studies on this compound in aqueous solutions according to ICH guidelines were not found in the performed searches. In general, photostability testing involves exposing the drug substance and product to a defined light source and evaluating the extent of degradation.

Proposed Degradation Pathway

While a definitive degradation pathway for this compound in aqueous solution has not been fully elucidated in the available literature, a plausible pathway can be proposed based on the chemical structure of the aminoacridine ring. The primary routes of degradation are likely to be hydrolysis and oxidation. The amino group at the 9-position is a potential site for hydrolytic cleavage, which could lead to the formation of 9-hydroxy-1,2,3,4-tetrahydroacridine. Further oxidation of the tetrahydroacridine ring system may also occur.

Experimental Protocol for Stability Study

A stability-indicating HPLC method is required to separate the parent drug from its degradation products.

Materials:

-

This compound

-

Aqueous buffers at different pH values (e.g., acidic, neutral, basic)

-

Temperature-controlled chambers/ovens

-

Photostability chamber

-

HPLC system with a UV or Diode Array Detector (DAD)

-

LC-MS/MS system for degradation product identification

Procedure:

-

Forced Degradation Study:

-

Acid/Base Hydrolysis: Dissolve this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions. Samples can be stored at room temperature and elevated temperatures (e.g., 60°C) and analyzed at various time points.

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Store solid this compound and its aqueous solution at elevated temperatures.

-

Photodegradation: Expose a solution of this compound to light conditions as specified in ICH Q1B guidelines, with a dark control sample stored under the same conditions.

-

-

Kinetic Study:

-

Prepare solutions of this compound in buffers of different pH values.

-

Store the solutions at various constant temperatures.

-

At specified time intervals, withdraw aliquots and analyze the concentration of this compound using a validated stability-indicating HPLC method.

-

Determine the degradation rate constant (k) and half-life (t₁/₂) at each condition.

-

-

Degradation Product Identification:

-

Analyze the stressed samples using LC-MS/MS to identify the mass of the degradation products and their fragmentation patterns to elucidate their structures.

-

Analytical Methodology: Stability-Indicating HPLC Method

A reverse-phase HPLC (RP-HPLC) method is suitable for the analysis of this compound and its degradation products.

Example Chromatographic Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05M triethylamine, pH adjusted to 3 with formic acid) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.[8]

-

Flow Rate: 1.0 - 1.5 mL/min[8]

-

Detection: UV detection at a wavelength of maximum absorbance (e.g., 243 nm).[8]

-

Column Temperature: 25-30 °C[8]

Conclusion

The solubility and stability of this compound in aqueous solutions are critical parameters for its formulation and handling. Its solubility is pH-dependent, increasing in acidic conditions. Aqueous solutions of this compound are unstable and should be prepared fresh. While comprehensive quantitative data on its stability profile is limited, forced degradation studies coupled with stability-indicating analytical methods like HPLC and LC-MS/MS are essential for characterizing its degradation pathways and ensuring the quality of any potential formulations. The protocols and information provided in this guide serve as a valuable resource for researchers and professionals working with this compound.

References

- 1. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality | ADMET and DMPK [pub.iapchem.org]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. semanticscholar.org [semanticscholar.org]

Tacrine Hydrochloride: A Technical Guide on its Interaction with Muscarinic and Nicotinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tacrine hydrochloride, historically known as the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease, primarily exerts its therapeutic effects by increasing the concentration of acetylcholine (ACh) in the synaptic cleft.[1] While its main mechanism is the reversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), a growing body of evidence reveals that tacrine also engages in direct, albeit complex, interactions with both muscarinic (mAChR) and nicotinic (nAChR) acetylcholine receptors. These secondary actions contribute to its overall pharmacological profile and are critical for a comprehensive understanding of its function. This technical guide provides an in-depth analysis of tacrine's interactions with these receptor families, presenting quantitative binding data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Interaction with Muscarinic Acetylcholine Receptors (mAChRs)

Tacrine's interaction with mAChRs is multifaceted, exhibiting characteristics of both a competitive and noncompetitive antagonist depending on the concentration and receptor subtype.[2] This dualistic action modulates the downstream signaling cascades crucial for cognitive function and other physiological processes. Evidence suggests that tacrine can directly block muscarinic receptor-mediated responses, an action independent of its cholinesterase inhibition.[2]

Quantitative Binding and Functional Data

While tacrine's primary role is not as a high-affinity muscarinic antagonist, it demonstrates measurable activity at these receptors, particularly at micromolar concentrations. The data available in the literature for direct binding of tacrine to muscarinic receptor subtypes is limited, as research has predominantly focused on its potent anticholinesterase activity. However, functional assays reveal a clear antagonistic profile.

| Parameter | Receptor Subtype(s) | Value (Concentration Range) | Experimental System | Reference |

| Functional Antagonism | General mAChRs | Rightward shift of carbachol dose-response curve | Rat intestinal smooth muscle | [2] |

| PI Hydrolysis Inhibition | Muscarinic Receptors | 4-60 µmol/l (non-competitive at >10 µmol/l) | Rat brain | |

| cAMP Formation Inhibition | Muscarinic Receptors | 4-60 µmol/l (competitive up to 40 µmol/l) | Rat brain |

Note: Specific Kᵢ or IC₅₀ values for tacrine at individual M1-M5 subtypes are not consistently reported in publicly accessible literature, reflecting its lower potency at these sites compared to its cholinesterase targets.

Impact on Signaling Pathways

Tacrine has been shown to block mAChR-mediated second messenger systems. M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC) which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[3] Tacrine can inhibit this phosphoinositide (PI) hydrolysis. Conversely, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.[3] Tacrine competitively antagonizes this response.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Tacrine's interaction with nAChRs is notably complex, exhibiting properties that include direct channel block and potential allosteric modulation. Unlike its effects on muscarinic receptors, which are primarily antagonistic, its actions on nicotinic receptors can be concentration-dependent and may involve both inhibition and potentiation, as well as long-term changes in receptor expression.

Quantitative Binding and Functional Data

Tacrine acts as an inhibitor of neuronal nAChRs at submicromolar to micromolar concentrations. This inhibition is competitive in nature, suggesting it may interact with the acetylcholine binding site. Chronic exposure to tacrine has also been observed to increase the number of nicotinic receptors, an effect that may contribute to its long-term therapeutic action.[4]

| Parameter | Receptor Subtype | Value | Experimental System | Reference |

| Kᵢ (inhibition constant) | α3β4 | 0.8 µM | Rat nAChR expressed in KXα3β4R2 cells | |

| Effect | General nAChRs | Upregulation / Restoration | Alzheimer's patients (in vivo PET) | [4] |

Impact on Channel Function and Allosteric Modulation

Nicotinic receptors are ligand-gated ion channels that mediate fast synaptic transmission.[5] Tacrine has been shown to directly inhibit the activity of these channels, reducing ion flux upon agonist binding. While direct competitive antagonism is a proposed mechanism, some evidence suggests that tacrine may also interact with allosteric sites on the receptor.[1] Allosteric modulators bind to a site distinct from the agonist-binding site and can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the receptor's response to the agonist.[6] Tacrine's ability to upregulate receptor numbers with chronic treatment is a phenomenon also seen with some nicotinic antagonists and allosteric modulators.[4]

Experimental Protocols

The characterization of tacrine's interaction with muscarinic and nicotinic receptors relies on a suite of established pharmacological assays. Below are detailed methodologies for key experimental approaches.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of an unlabeled compound (like tacrine) by measuring its ability to compete with a high-affinity radiolabeled ligand for binding to the receptor.

Objective: To determine the Kᵢ of tacrine for a specific receptor subtype (e.g., M1 muscarinic receptor).

Materials:

-

Receptor Source: Cell membranes prepared from tissue (e.g., rat cortex) or cultured cells stably expressing the human M1 receptor.[7]

-

Radioligand: [³H]pirenzepine (a selective M1 antagonist).[8]

-

Test Compound: this compound, serially diluted.

-

Non-specific Binding Control: A high concentration of a non-labeled M1 antagonist (e.g., 1 µM atropine).[9]

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[7]

-

Instrumentation: 96-well plates, FilterMate harvester, glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine), and a liquid scintillation counter.[7]

Procedure:

-

Membrane Preparation: Homogenize frozen tissue or cultured cells in ice-cold lysis buffer. Centrifuge to pellet large debris, then perform a high-speed centrifugation (e.g., 20,000 x g) to pellet the membranes. Wash and resuspend the final pellet in the assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[7]

-

Assay Setup: In a 96-well plate, combine the assay components in a final volume of 250 µL per well:

-

150 µL of membrane preparation (50-120 µg protein for tissue).[7]

-

50 µL of serially diluted tacrine (typically 10 concentrations over a 5-log unit range).

-

50 µL of [³H]pirenzepine at a fixed concentration (usually near its Kₔ value).

-

-

Controls:

-

Total Binding: Wells containing membranes, radioligand, and assay buffer (no tacrine).

-

Non-specific Binding (NSB): Wells containing membranes, radioligand, and the high-concentration non-labeled antagonist (atropine).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[7]

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[7]

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of tacrine to generate a competition curve.

-

Use non-linear regression analysis to determine the IC₅₀ value (the concentration of tacrine that inhibits 50% of the specific binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

References

- 1. karger.com [karger.com]

- 2. Action of tacrine on muscarinic receptors in rat intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tacrine restores cholinergic nicotinic receptors and glucose metabolism in Alzheimer patients as visualized by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. elearning.unimib.it [elearning.unimib.it]

- 6. Allosteric modulation of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

A Historical Perspective on the Clinical Trials of Tacrine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical perspective on the clinical trials of tacrine hydrochloride, the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease. Tacrine, also known as tetrahydroaminoacridine (THA), marked a significant milestone in the pharmacological management of this neurodegenerative disorder. This document delves into the core of its clinical investigation, presenting detailed experimental protocols, quantitative outcomes, and the signaling pathways elucidated through this pioneering research.

Core Mechanism of Action

Tacrine's primary therapeutic effect is attributed to its function as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] In Alzheimer's disease, there is a notable deficit of acetylcholine, a neurotransmitter crucial for memory and cognitive functions, due to the degeneration of cholinergic neurons.[2][3] By inhibiting AChE, the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft, tacrine increases the concentration and prolongs the action of this neurotransmitter.[2][3] This enhancement of cholinergic transmission in the cerebral cortex and hippocampus is believed to be the primary mechanism for the observed modest improvements in cognitive function.[2]

Beyond its primary action, research has suggested that tacrine may have other neuropharmacological effects, including modulation of muscarinic and nicotinic cholinergic receptors, and interactions with monoaminergic systems.[2][4]

Signaling Pathway of this compound

Caption: Cholinesterase Inhibition by this compound.

Pivotal Clinical Trials: A Quantitative Overview

The efficacy and safety of tacrine were primarily established through two key multicenter, double-blind, placebo-controlled clinical trials: a 12-week study and a more extensive 30-week study. These trials were instrumental in the 1993 FDA approval of tacrine (Cognex®) for the treatment of mild to moderate dementia of the Alzheimer's type.[5]

Table 1: Efficacy of this compound in a 12-Week, Double-Blind, Placebo-Controlled Trial

| Outcome Measure | Placebo | Tacrine (80 mg/day) | p-value |

| ADAS-Cog Change from Baseline | - | Significant Improvement | 0.015 |

| Clinician-Rated CGIC | - | Significant Improvement | 0.016 |

| Caregiver-Rated CGIC | - | Significant Improvement | 0.028 |

| Patients with ≥ 4-point ADAS-Cog Improvement | - | 51% | - |

Source: The Tacrine Study Group, 1992[3]

Table 2: Efficacy of this compound in a 30-Week, Randomized, Controlled Trial (Intent-to-Treat Analysis)

| Outcome Measure | Placebo | Tacrine (160 mg/day) | p-value |

| Clinician Interview-Based Impression (CIBI) | 17% Improved | 23% Improved | ≤ 0.05 |

| Alzheimer's Disease Assessment Scale–Cognitive Subscale (ADAS-Cog) | - | Significant Dose-Response Trend | ≤ 0.05 |

Source: Knapp et al., 1994[1][6]

Table 3: Common Adverse Events in Tacrine Clinical Trials

| Adverse Event | Frequency | Notes |

| Elevated Alanine Aminotransferase (ALT) | ~50% of patients experienced elevations; 25% had elevations >3x the upper limit of normal (ULN). | Generally asymptomatic and reversible upon discontinuation of the drug.[3][7][8] |

| Nausea and/or Vomiting | 8% | Dose-related cholinergic effects.[3] |

| Diarrhea | 5% | Dose-related cholinergic effects.[3] |

| Abdominal Pain | 4% | Dose-related cholinergic effects.[3] |

| Dyspepsia | 3% | Dose-related cholinergic effects.[3] |

Source: The Tacrine Study Group, 1992; Watkins et al., 1994[3][7]

Experimental Protocols of Key Clinical Trials

The methodologies of the pivotal tacrine trials were designed to rigorously assess its efficacy and safety in a well-defined patient population.

Patient Population

The clinical trials enrolled male and female outpatients aged 50 years or older with a diagnosis of probable Alzheimer's disease of mild to moderate severity.[1][3] Patients were generally in good health otherwise, without significant cardiovascular, renal, or other medical conditions that could interfere with the study.[1][3]

Study Design: 30-Week Randomized Controlled Trial (Knapp et al., 1994)

This was a 30-week, randomized, double-blind, placebo-controlled, parallel-group trial conducted at 33 centers in the United States.[1] A total of 663 patients were enrolled.[6]

Dose Titration Schedule:

-

Group 1 (Placebo): Received placebo for the entire 30 weeks.

-

Group 2: Received 40 mg/day of tacrine for 6 weeks, followed by 80 mg/day for the remaining 24 weeks.

-

Group 3: Received 40 mg/day for 6 weeks, 80 mg/day for the next 6 weeks, and then 120 mg/day for the final 18 weeks.

-

Group 4: Progressed through 40 mg/day and 80 mg/day for 6 weeks each, then 120 mg/day for 6 weeks, and finally 160 mg/day for the last 12 weeks.[1]

Primary Outcome Measures

The primary endpoints for assessing the efficacy of tacrine were:

-

Alzheimer's Disease Assessment Scale–Cognitive Subscale (ADAS-Cog): This is a standardized, performance-based instrument that evaluates memory, language, and praxis, which are cognitive domains significantly affected in Alzheimer's disease.[2]

-

Clinician Interview-Based Impression (CIBI) and Clinical Global Impression of Change (CGIC): These scales provide a clinician's overall assessment of the patient's change in clinical status from baseline.[1][3]

Safety Monitoring: Hepatotoxicity

A major safety concern that emerged during the clinical trials was tacrine-induced hepatotoxicity, characterized by asymptomatic elevations in serum alanine aminotransferase (ALT) levels.[7][8] This necessitated a rigorous monitoring protocol.

Monitoring Protocol:

-

Serum ALT levels were monitored weekly for the first 18 weeks of treatment.

-

Monitoring frequency was then reduced to every other week for 4 weeks, then monthly for 2 months, and finally every 3 months.

-

Treatment was discontinued if ALT levels exceeded three times the upper limit of normal.[6] In many cases, patients could be rechallenged with tacrine after their liver enzyme levels returned to normal.[7]

Experimental Workflow of a Pivotal Tacrine Clinical Trial

References

- 1. A 30-week randomized controlled trial of high-dose tacrine in patients with Alzheimer's disease. The Tacrine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oipub.com [oipub.com]

- 3. A controlled trial of tacrine in Alzheimer's disease. The Tacrine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dal.novanet.ca [dal.novanet.ca]

- 5. The acute hepatotoxicity of tacrine explained by 1H NMR based metabolomic profiling - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 6. Tacrine in the treatment of Alzheimer's disease - Australian Prescriber [australianprescriber.tg.org.au]

- 7. Hepatotoxic effects of tacrine administration in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Safety of tacrine: clinical trials, treatment IND, and postmarketing experience - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the role of tacrine in modulating cholinergic pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tacrine, a potent, centrally acting cholinesterase inhibitor, has been a cornerstone in the symptomatic treatment of mild to moderate Alzheimer's disease.[1][2] Its primary mechanism of action involves the reversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased levels of acetylcholine (ACh) in the synaptic cleft.[1][3][4] This enhancement of cholinergic neurotransmission is believed to underlie its cognitive-enhancing effects.[3] Beyond its role as a cholinesterase inhibitor, tacrine also exhibits a complex pharmacological profile, interacting with both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs) and influencing other neurotransmitter systems.[3][5][6] This whitepaper provides a comprehensive technical overview of the role of tacrine in modulating cholinergic pathways, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the underlying mechanisms and workflows.

Introduction: The Cholinergic Hypothesis and Tacrine's Place

The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in acetylcholine, a crucial neurotransmitter for memory and learning, contributes significantly to the cognitive decline observed in patients.[1] Tacrine was the first cholinesterase inhibitor to be approved for the treatment of Alzheimer's disease, directly addressing this hypothesis by preventing the breakdown of acetylcholine.[2][5] While its clinical use has been limited by hepatotoxicity, tacrine remains a vital tool in neuroscience research for understanding the complexities of the cholinergic system.[3][5]

Mechanism of Action: Beyond Cholinesterase Inhibition

Tacrine's primary therapeutic effect is achieved through the inhibition of cholinesterases. However, its interaction with cholinergic pathways is multifaceted.

Cholinesterase Inhibition

Tacrine acts as a reversible, non-competitive inhibitor of both AChE and BChE.[4][7] It binds to the peripheral anionic site of the enzyme, thereby interfering with the hydrolysis of acetylcholine. This leads to an accumulation of ACh at cholinergic synapses, prolonging its effect.

Interaction with Cholinergic Receptors

Tacrine's influence extends to the direct modulation of cholinergic receptors:

-

Muscarinic Receptors: Tacrine exhibits a biphasic effect on acetylcholine release via muscarinic receptors. At lower, clinically relevant concentrations, it can enhance ACh release through action on M1 receptors, while at higher concentrations, it can be inhibitory via M2 receptors.[8] Some studies suggest tacrine can also have a sensitizing effect on M-cholinergic receptors in smooth muscle after prolonged exposure.[9]

-

Nicotinic Receptors: Chronic treatment with tacrine has been shown to increase the number of nicotinic receptors in certain brain regions.[10][11] This upregulation might be achieved through interactions with both the acetylcholine binding site and an allosteric site on the receptor.[12]

Quantitative Data on Tacrine's Cholinergic Modulation

The following tables summarize key quantitative data from various in vitro and in vivo studies investigating tacrine's effects on the cholinergic system.

| Parameter | Enzyme/Receptor | Species/System | Value | Reference |

| IC50 | Acetylcholinesterase (AChE) | Snake Venom | 31 nM | [4] |

| Butyrylcholinesterase (BChE) | Human Serum | 25.6 nM | [4] | |

| Acetylcholinesterase (AChE) | Electric Eel | 109 nM | [13] | |

| Ki | Acetylcholinesterase (AChE) | Snake Venom | 13 nM | [4] |

| Butyrylcholinesterase (BChE) | Human Serum | 12 nM | [4] |

Table 1: Cholinesterase Inhibition by Tacrine

| Study Parameter | Brain Region | Species | Dosage | Effect | Reference |

| Extracellular ACh Levels | Cortex and Hippocampus | Aged Rats | 3 mg/kg (oral) | 3- to 4-fold increase | [14] |

| Extracellular ACh Levels | Hippocampus | Young Rats | 3 mg/kg (oral) | 2-fold increase | [14] |

| Extracellular ACh Levels | Hippocampus | Aged Rats | 3 mg/kg (oral) | 6-fold increase | [14] |

Table 2: In Vivo Effects of Tacrine on Acetylcholine Levels

Experimental Protocols

This section details the methodologies for key experiments used to investigate the role of tacrine in modulating cholinergic pathways.

Cholinesterase Activity Assay (Ellman's Method)

This spectrophotometric method is widely used to determine cholinesterase activity.

Principle: The assay measures the production of thiocholine from the hydrolysis of acetylthiocholine by acetylcholinesterase. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured at 412 nm.

Materials:

-

Acetylcholinesterase (from electric eel or other sources)

-

Tacrine or other inhibitors

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of the enzyme, inhibitor, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the enzyme solution.

-

Add different concentrations of tacrine to the wells designated for inhibition studies and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each tacrine concentration and calculate the IC50 value.

In Vivo Microdialysis for Acetylcholine Measurement

This technique allows for the sampling of extracellular acetylcholine from specific brain regions of a living animal.

Principle: A microdialysis probe, which has a semi-permeable membrane at its tip, is implanted into the brain region of interest. The probe is perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters in the extracellular fluid diffuse across the membrane into the perfusate, which is then collected and analyzed.

Materials:

-

Microdialysis probes

-

Stereotaxic apparatus for surgery

-

Syringe pump

-

Fraction collector

-

High-performance liquid chromatography (HPLC) system with electrochemical detection or a mass spectrometer (LC-MS/MS)

-

Artificial cerebrospinal fluid (aCSF)

-

Anesthetized or freely moving animal model (e.g., rat)

Procedure:

-

Surgical Implantation: Anesthetize the animal and use a stereotaxic frame to accurately implant the microdialysis probe into the target brain region (e.g., hippocampus or cortex).

-

Probe Perfusion: Perfuse the probe with aCSF at a constant, low flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Sample Collection: Collect the dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

-

Drug Administration: After a baseline collection period, administer tacrine (e.g., orally or intraperitoneally).

-

Sample Analysis: Analyze the collected dialysate samples for acetylcholine concentration using HPLC-ED or LC-MS/MS.[15][16][17]

-

Data Analysis: Express the acetylcholine concentrations as a percentage of the baseline levels and plot the time course of the effect of tacrine.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by tacrine and a typical experimental workflow for its investigation.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Tacrine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Tacrine Hydrochloride? [synapse.patsnap.com]

- 4. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Region-Specific and Age-Dependent Multitarget Effects of Acetylcholinesterase Inhibitor Tacrine on Comprehensive Neurotransmitter Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological significance of acetylcholinesterase inhibition by tetrahydroaminoacridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biphasic effect of tacrine on acetylcholine release in rat brain via M1 and M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sensitizing effect of tacrine on M-cholinergic receptors in gastric smooth muscle of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chronic treatments with tacrine and (-)-nicotine induce different changes of nicotinic and muscarinic acetylcholine receptors in the brain of aged rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tacrine restores cholinergic nicotinic receptors and glucose metabolism in Alzheimer patients as visualized by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Tacrine administration enhances extracellular acetylcholine in vivo and restores the cognitive impairment in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantification of acetylcholine, an essential neurotransmitter, in brain microdialysis samples by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analysis of acetylcholine and choline in microdialysis samples by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitative determination of acetylcholine and choline in microdialysis samples by MALDI-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of Novel Tacrine Hydrochloride Derivatives with Reduced Hepatotoxicity

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel tacrine hydrochloride derivatives engineered for reduced hepatotoxicity, a significant limitation of the original drug. It includes comprehensive methodologies for key experiments, quantitative data summaries, and visualizations of critical pathways and workflows to guide researchers in the development of safer and more effective cholinesterase inhibitors.

Introduction

Tacrine was the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease.[1][2] Its clinical use, however, has been severely restricted due to a high incidence of dose-dependent hepatotoxicity, often manifesting as elevated serum aminotransferase levels.[3][4] This toxicity is primarily attributed to the metabolic activation of tacrine by cytochrome P450 enzymes in the liver, leading to the formation of reactive metabolites, oxidative stress, and subsequent hepatocellular injury.[4][5] Consequently, a major focus of medicinal chemistry research has been the structural modification of the tacrine scaffold to mitigate its liver toxicity while preserving or enhancing its acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity.[1][2][6]

Recent strategies have focused on alterations to the tacrine core to reduce the formation of toxic metabolites.[1][6] These include the introduction of various substituents on the acridine ring and modifications of the amino group.[7] For instance, the synthesis of tacrine-triazole derivatives and hybrids with other pharmacologically active molecules has shown promise in reducing hepatotoxicity.[6][8] This document outlines the synthesis of a representative novel tacrine derivative and provides detailed protocols for the evaluation of its cholinesterase inhibitory activity and, crucially, its hepatotoxic potential using in vitro models.

Data Presentation

The following tables summarize the quantitative data for representative novel tacrine derivatives compared to the parent compound, tacrine.

Table 1: Cholinesterase Inhibitory Activity

| Compound | AChE IC50 (nM) | BChE IC50 (nM) |

| Tacrine | 100 - 184.09 | 77.6 - 83.5 |

| Novel Derivative 3a (Tacrine-propargylamine) | 51.3 | 77.6 |

| Novel Derivative 3b (Tacrine-propargylamine) | 11.2 | 83.5 |

| Novel Derivative 3c | 46.8 | - |

| Novel Derivative 3f | 45.9 | - |

| Novel Derivative 3m | 13.6 | - |

| Novel Derivative 4c | 12.97 | - |

| Novel Derivative 6c | 5.17 | - |

| Novel Derivative 6f | 7.14 | - |

Data compiled from multiple sources.[9][10][11][12] Note: IC50 values can vary based on experimental conditions.

Table 2: In Vitro Hepatotoxicity in HepG2 Cells

| Compound | Concentration (µM) | Cell Viability (%) |

| Tacrine | 50 | Safe |

| 100 | Decreased Viability | |

| 300 | ~50% | |

| Novel Derivative 14 | 300 | >80% |

| Novel Derivative 201 | 300 | >80% |

| Novel Derivative 204 | 300 | >80% |

| Novel Derivative 209 | 300 | >80% |

| Novel Derivative 212 | 300 | >80% |

| Novel Derivative 214 | 300 | >80% |

| Novel Derivative 4c | 300 | No Significant Decrease |

Data compiled from multiple sources.[9][10] HepG2 cells are a widely used human liver carcinoma cell line for in vitro cytotoxicity studies.[13][14]

Experimental Protocols

Protocol 1: Synthesis of a Novel N-Propargyl-Substituted Tacrine Derivative

This protocol describes a representative synthesis of an N-propargyl-substituted tacrine derivative, a modification aimed at reducing hepatotoxicity.[6]

Materials:

-

Tacrine

-

Potassium hydroxide (KOH)

-

Propargyl bromide

-

Cyclopentyl methyl ether (CPME)

-

Anhydrous sodium sulfate (Na2SO4)

-

Water (deionized)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve tacrine (1 mmol, 198 mg) in CPME (2 mL) in a round-bottom flask equipped with a magnetic stirrer.[6]

-

Cool the mixture to 0 °C using an ice bath.

-

Add KOH (2 equivalents, 112 mg) to the solution and stir for 10 minutes at 0 °C.[6]

-

Add propargyl bromide (1.5 equivalents, 114 µL) to the mixture at room temperature.[6]

-

Stir the resulting mixture for 12 hours at room temperature.[6]

-

After 12 hours, add 2 mL of water to the reaction mixture.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with CPME (3 x 1 mL).[6]

-

Combine the organic phases and dry over anhydrous Na2SO4.[6]

-

Filter the solution to remove the drying agent.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to yield the N-propargyl-substituted tacrine derivative.[6]

-

Purify the crude product by column chromatography if necessary.

Protocol 2: In Vitro Hepatotoxicity Assessment using HepG2 Cell Viability Assay

This protocol details a common method for assessing the hepatotoxicity of novel compounds using the human liver cancer cell line, HepG2.[5][13][15][16]

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Tacrine and novel tacrine derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Seed the HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Prepare stock solutions of tacrine and the novel derivatives in DMSO.

-

Dilute the stock solutions to various concentrations (e.g., 10, 50, 100, 300 µM) in the cell culture medium. The final DMSO concentration should be below 0.1% to avoid solvent toxicity.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known hepatotoxic compound).

-

Incubate the plates for 24 to 72 hours.[13]

-

After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes the widely used Ellman's method for determining the AChE inhibitory activity of the synthesized compounds.[17][18][19]

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Tacrine and novel tacrine derivatives

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compounds (tacrine and derivatives) at various concentrations in the phosphate buffer.

-

In a 96-well plate, add the following to each well in the specified order:

-

Incubate the plate at 25°C for 10 minutes.[17]

-

Add 10 µL of 10 mM DTNB to the reaction mixture.[17]